(3-Chloro-2-nitrophenyl)phenylamine
Description
(3-Chloro-2-nitrophenyl)phenylamine is a substituted aromatic amine characterized by a phenylamine group attached to a nitro- and chloro-substituted benzene ring. The nitro group at the ortho position and the chloro group at the meta position relative to the phenylamine moiety create a sterically and electronically distinct structure.
Properties
Molecular Formula |
C12H9ClN2O2 |
|---|---|
Molecular Weight |
248.66 g/mol |
IUPAC Name |
3-chloro-2-nitro-N-phenylaniline |
InChI |
InChI=1S/C12H9ClN2O2/c13-10-7-4-8-11(12(10)15(16)17)14-9-5-2-1-3-6-9/h1-8,14H |
InChI Key |
NMQBMHYHYWNRFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C(=CC=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
The following analysis compares (3-Chloro-2-nitrophenyl)phenylamine with structurally or functionally related compounds, focusing on synthesis, physicochemical properties, and biological activity.
Structural Analogs
a. 3-Chloro-N-phenyl-phthalimide
- Structure : Features a phthalimide core with a chloro substituent and N-phenyl group .
- Key Differences : The phthalimide ring introduces rigidity and planar conjugation, absent in this compound. This structural distinction reduces rotational freedom and enhances thermal stability, making it suitable for polymer synthesis (e.g., polyimides) .
- Synthesis : Prepared via condensation reactions, contrasting with palladium-catalyzed amination methods used for phenylamine derivatives .
b. Disubstituted Phenylamines (e.g., (3,4-Dimethyl)phenylamine, (4-Bromo-3-methyl)phenylamine)
- Structure : Methyl and bromo substituents at meta/para positions vs. nitro and chloro in this compound .
- Reactivity : Methyl groups (electron-donating) enhance nucleophilicity, whereas nitro and chloro (electron-withdrawing) reduce it. Bromo substituents enable cross-coupling reactions, a feature less accessible in the nitro-chloro analog .
- Biological Activity : Dimethyl-substituted phenylamines exhibit potent Nrf2 transcription activation, suggesting that substituent electronics critically influence bioactivity .
c. Diphenylamine and Carbazol Derivatives
- Structure : Diphenylamine lacks the nitro and chloro substituents, while carbazol derivatives incorporate nitrogen-containing heterocycles .
- Thermodynamic Behavior : Phenylamine derivatives show greater molecular flexibility and lower melting points compared to carbazol analogs due to reduced conjugation and entropic effects during phase transitions .
- Optoelectronic Properties : Nitro groups in this compound likely widen the band gap compared to carbazol derivatives, which benefit from extended π-conjugation .
Physicochemical Properties
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